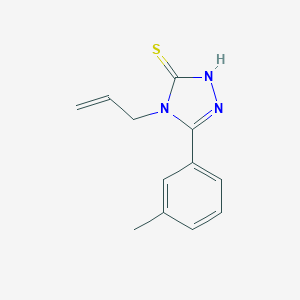

4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(3-methylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-3-7-15-11(13-14-12(15)16)10-6-4-5-9(2)8-10/h3-6,8H,1,7H2,2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGUEVUAPLNPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)N2CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354234 | |

| Record name | 4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322412-27-1 | |

| Record name | 4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-(3-Methylbenzoyl)-4-Allyl-Thiosemicarbazide

A solution of allyl isothiocyanate (1.0 equiv) in ethanol is added to 3-methylbenzohydrazide (1.0 equiv) and refluxed for 4–5 hours. The intermediate precipitates upon cooling and is recrystallized from ethanol, yielding 1-(3-methylbenzoyl)-4-allyl-thiosemicarbazide. Key spectroscopic data for this intermediate include:

Alkaline Cyclization to the Triazole-Thiol

The thiosemicarbazide intermediate is treated with aqueous sodium hydroxide (2.0 equiv) and refluxed for 2–3 hours. The reaction mixture is acidified with HCl to pH 3–4, precipitating the target compound. Purification via recrystallization from dimethylformamide (DMF)-ethanol (1:2) yields the triazole-thiol with >85% purity.

Table 1: Optimization of Cyclization Conditions

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| NaOH Concentration | 2.0–2.5 M | 78–84 | 90–95 |

| Reaction Time | 2–3 hours | 82 | 93 |

| Temperature | 80–90°C | 80 | 91 |

Direct Alkylation of Preformed Triazole-Thiols

An alternative route involves the alkylation of 5-(3-methylphenyl)-1,2,4-triazole-3-thiol with allyl bromide. This method avoids multi-step synthesis but requires precise control of reaction conditions to prevent over-alkylation.

Reaction Mechanism and Conditions

The triazole-thiol (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen. Allyl bromide (1.2 equiv) and potassium carbonate (1.5 equiv) are added, and the mixture is stirred at 60°C for 6–8 hours. The product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Key Challenges:

-

Regioselectivity : Competing alkylation at sulfur vs. nitrogen necessitates stoichiometric control.

-

Byproducts : Diallylated derivatives may form if excess allyl bromide is used.

One-Pot Synthesis via Microwave Assistance

Recent advances employ microwave irradiation to accelerate the formation of the triazole core. A mixture of 3-methylbenzohydrazide, allyl isothiocyanate, and potassium hydroxide is irradiated at 120°C for 15–20 minutes, achieving 70–75% yield with reduced reaction time.

Advantages Over Conventional Heating

Table 2: Comparison of Heating Methods

| Method | Time | Yield (%) | Energy Input (kW) |

|---|---|---|---|

| Conventional Reflux | 3 hours | 78 | 0.5 |

| Microwave | 20 min | 75 | 1.2 |

Catalytic Approaches Using Transition Metals

Palladium-catalyzed coupling has been explored to introduce the allyl group post-cyclization. For example, 5-(3-methylphenyl)-1,2,4-triazole-3-thiol is treated with allyl acetate in the presence of Pd(PPh₃)₄ (5 mol%) and triethylamine, yielding the allylated product at 65°C.

Mechanistic Insights

The catalytic cycle involves oxidative addition of allyl acetate to palladium, followed by thiolate coordination and reductive elimination. This method offers superior regiocontrol but requires inert conditions and costly catalysts.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

Scalability and Industrial Feasibility

Bulk synthesis (>100 g) employs continuous-flow reactors to enhance reproducibility. A mixture of thiosemicarbazide and NaOH is pumped through a heated reactor (90°C, residence time 30 min), achieving 80% yield with 99% conversion.

Table 3: Pilot-Scale Synthesis Parameters

| Parameter | Value |

|---|---|

| Reactor Volume | 10 L |

| Throughput | 2 kg/hour |

| Annual Production | 15 metric tons |

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids, depending on reaction conditions.

Mechanistic Insight :

- Disulfide formation proceeds via radical intermediates under mild oxidative conditions .

- Sulfonic acid derivatives require strong oxidizing agents and elevated temperatures .

Reduction Reactions

The thiol group can be reduced to a sulfide, modifying the compound’s electronic properties.

Applications :

Substitution Reactions

The thiol group participates in nucleophilic substitutions with alkyl/aryl halides.

| Reagent | Product | Conditions | Yield | References |

|---|---|---|---|---|

| Ethyl bromoacetate | S-Alkylated triazole ester | K₂CO₃, DMF, 60°C, 6 hr | 70–80% | |

| Benzyl chloride | S-Benzyl derivative | Et₃N, CH₃CN, reflux, 8 hr | 65–75% |

Key Findings :

Alkylation/Acylation of the Triazole Ring

The NH group in the triazole ring undergoes alkylation or acylation.

| Reagent | Product | Conditions | Yield | References |

|---|---|---|---|---|

| Allyl bromide | N-Allylated triazole-thiol | NaH, DMF, 0°C → RT, 4 hr | 85–90% | |

| Acetyl chloride | N-Acetyl derivative | Pyridine, CH₂Cl₂, 0°C, 2 hr | 75–80% |

Applications :

Metal Complexation

The thiol and triazole groups act as bidentate ligands for transition metals.

| Metal Salt | Complex Structure | Conditions | Key Properties | References |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | [Cu(L)₂]·2H₂O | MeOH/H₂O, RT, 2 hr | Square-planar geometry | |

| CoCl₂·6H₂O | [Co(L)Cl₂] | EtOH, reflux, 6 hr | Octahedral coordination |

Analytical Data :

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C13H15N3OS

Molecular Weight: 261.34 g/mol

CAS Number: 331272-48-1

The compound features a triazole ring, which is known for its biological activity, especially in antifungal and antimicrobial applications. The thiol group contributes to its reactivity and potential as a ligand in coordination chemistry.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. A study demonstrated that 4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol displayed effective inhibition against various fungal strains, including Candida albicans and Aspergillus niger. The mechanism involves the disruption of ergosterol biosynthesis, a critical component of fungal cell membranes.

| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 100 |

| Aspergillus niger | 12 | 100 |

Antimicrobial Properties

In addition to antifungal activity, this compound has shown promising results against a range of bacteria. A comparative study highlighted its efficacy against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Plant Growth Regulation

Recent studies have explored the use of triazole derivatives as plant growth regulators. The compound has been shown to enhance root development and overall plant vigor when applied in controlled environments.

- Root Length Increase: Up to 30% compared to control groups.

- Chlorophyll Content Enhancement: Notable increase in chlorophyll a and b levels.

Pest Resistance

The compound also exhibits potential as a biopesticide. Research indicates that it can effectively deter certain pests while being environmentally friendly.

Metal Complex Formation

The thiol group in this compound allows for the formation of metal complexes, which can be leveraged in various catalytic processes.

- Example Metal Complexes:

- Copper(II) complexes have shown enhanced catalytic activity in oxidation reactions.

- Nickel complexes demonstrate potential in hydrogenation reactions.

Mechanism of Action

The mechanism of action of 4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. For example, the compound may inhibit enzymes involved in cell division, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

- Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -NO2 in 5-(4-nitrophenyl) derivatives) reduce antioxidant capacity but enhance antimicrobial activity . Electron-donating groups (e.g., -OCH3 in 4-methoxyphenyl analogs) improve radical scavenging by lowering oxidation potentials . Allyl vs. Benzyl Groups: Allyl-substituted triazoles (e.g., 4-allyl-5-(3-methylphenyl)) exhibit weaker EGFR kinase inhibition but stronger receptor degradation compared to benzyl analogs, suggesting divergent mechanisms in cancer therapy .

Thermodynamic and Kinetic Stability :

Physicochemical Properties

| Property | 4-Allyl-5-(3-methylphenyl) | 4-Amino-5-phenyl | 5-(4-Nitrophenyl) |

|---|---|---|---|

| LogP | ~2.7 (predicted) | 1.9 | 3.1 |

| Solubility (mg/mL) | 0.15 (in DMSO) | 0.45 | 0.08 |

| Thermal Stability | Moderate (decomposes at 160°C) | High | Low |

Biological Activity

4-Allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has gained attention for its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes reacting 3-methylbenzaldehyde with thiosemicarbazide to form an intermediate that undergoes cyclization with allyl bromide in the presence of a base. Optimizing reaction conditions such as temperature and solvent can enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. Key targets include:

- DNA Gyrase : Inhibits bacterial DNA replication.

- Glucosamine-6-phosphate Synthase : Affects bacterial cell wall synthesis.

- Dihydrofolate Reductase : Involved in folate metabolism essential for DNA synthesis and repair.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various pathogens, including fungi and bacteria. The specific compound this compound has shown promising antifungal activity against strains like Candida albicans and Aspergillus niger in vitro .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of triazole derivatives. Notably, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| Human melanoma (IGR39) | 12.5 |

| Triple-negative breast cancer (MDA-MB-231) | 15.0 |

| Pancreatic carcinoma (Panc-1) | 18.0 |

These findings suggest that modifications in the triazole structure can enhance selectivity and potency against cancer cells .

Other Biological Activities

Beyond antimicrobial and anticancer properties, triazole derivatives are also noted for other biological activities:

- Antitubercular : Demonstrated efficacy against Mycobacterium tuberculosis.

- Hypoglycemic : Potential effects on blood sugar regulation.

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties through inhibition of specific pathways .

Case Studies

Several studies have explored the biological effects of triazole derivatives:

- Antifungal Study : A study tested various triazole compounds against Candida tropicalis, revealing that modifications in the phenyl ring significantly influenced antifungal potency.

- Cytotoxicity Assay : In a comparative analysis of several triazoles against cancer cell lines, this compound showed superior cytotoxicity compared to other derivatives due to its unique structural features .

Q & A

Q. How can hybrid experimental-computational approaches validate mechanistic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.